This compound falls under the category of heterocyclic compounds, specifically 1,2,4-oxadiazoles. Heterocycles are cyclic compounds that contain atoms of at least two different elements as members of their rings. The oxadiazole ring consists of three carbon atoms and two nitrogen atoms. The presence of bromine and methoxy groups on the phenyl ring contributes to its chemical reactivity and biological activity.
The synthesis of 5-(4-bromo-3-methoxyphenyl)-3-methyl-1,2,4-oxadiazole can be achieved through various methods, including:
The molecular structure of 5-(4-bromo-3-methoxyphenyl)-3-methyl-1,2,4-oxadiazole can be described as follows:
Crystallographic studies can provide insights into bond lengths and angles within the molecule, which are critical for understanding its reactivity and interactions with biological targets.
5-(4-bromo-3-methoxyphenyl)-3-methyl-1,2,4-oxadiazole can participate in various chemical reactions:
Reactions typically require careful control of temperature and pH to optimize yields and selectivity.
The mechanism of action for compounds like 5-(4-bromo-3-methoxyphenyl)-3-methyl-1,2,4-oxadiazole often involves interaction with biological targets such as enzymes or receptors:
Studies employing cell lines have shown varying degrees of cytotoxicity linked to structural modifications within the oxadiazole framework.
The physical and chemical properties of 5-(4-bromo-3-methoxyphenyl)-3-methyl-1,2,4-oxadiazole include:
Spectroscopic techniques such as Infrared Spectroscopy (IR) and Nuclear Magnetic Resonance (NMR) provide detailed information about functional groups and molecular environment.
5-(4-bromo-3-methoxyphenyl)-3-methyl-1,2,4-oxadiazole has several scientific applications:
The 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger, who initially classified it as "azoxime" or "furo[ab1]diazole" [1] [5] [10]. Despite this early discovery, significant interest in its biological potential emerged only in the mid-20th century. The 1940s marked the beginning of systematic biological evaluations, culminating in the 1960s with the approval of Oxolamine (Figure 1), the first commercial drug featuring a 1,2,4-oxadiazole core, used as a cough suppressant [1] [10]. This breakthrough validated the pharmacophoric utility of the heterocycle and stimulated further exploration.
By the 21st century, over six 1,2,4-oxadiazole-based drugs had reached clinical use, including:
Natural products containing this scaffold, such as Phidianidine A/B (from sea slug Phidiana militaris) and Quisqualic acid (from Quisqualis indica seeds), further demonstrated its biological relevance. Phidianidines exhibit cytotoxic activity against tumor cell lines (e.g., HeLa, CaCo-2) and modulate protein-tyrosine phosphatase 1B [1] [10].
Table 1: Historical Milestones in 1,2,4-Oxadiazole Drug Development
Year | Development | Significance |
---|---|---|
1884 | Synthesis by Tiemann and Krüger | First reported heterocyclic formation |
1960s | Oxolamine approval | First therapeutic agent with 1,2,4-oxadiazole core |
2000s | Pleconaril/Ataluren commercialization | Validation for antiviral/genetic disorder applications |
2011 | Isolation of Phidianidine A/B | Demonstration of natural occurrence and bioactivity |
The 1,2,4-oxadiazole ring serves as a strategic bioisostere for ester and amide functionalities, addressing inherent instability issues while preserving molecular dimensions and electronic properties [1] [5] [10]. Key advantages include:
In Pleconaril, the 1,2,4-oxadiazole moiety mimics ester carbonyl groups, enabling potent binding to viral capsid proteins without susceptibility to esterases [1] [10]. Similarly, in histone deacetylase (HDAC) inhibitors, replacing amide bonds with 1,2,4-oxadiazole improves oral bioavailability while maintaining target affinity [5].
Table 2: Bioisosteric Replacements in Drug Design
Original Group | 1,2,4-Oxadiazole Bioisostere | Therapeutic Application | Advantage |
---|---|---|---|
Ester | 3,5-Disubstituted oxadiazole | Pleconaril (antiviral) | Enhanced metabolic stability |
Amide | 3-Aryl-5-alkyl oxadiazole | HDAC inhibitors | Improved membrane permeability |
Carboxylate | Oxadiazolone | GABA_A receptor modulators | Balanced acidity and lipophilicity |
5-(4-Bromo-3-methoxyphenyl)-3-methyl-1,2,4-oxadiazole (CAS: 1231191-78-8) exemplifies the structural versatility of 1,2,4-oxadiazoles in drug discovery. Its molecular formula is C₁₀H₉BrN₂O₂ (MW: 269.10 g/mol), featuring a bromine atom at the para-position and a methoxy group at the meta-position on the phenyl ring attached to C5 of the oxadiazole core [2] [6]. Key characteristics include:
The methoxy group enhances lipid solubility, potentially improving blood-brain barrier penetration for neurotherapeutic candidates. Meanwhile, the bromine atom enables further derivatization into complex analogs for structure-activity relationship studies targeting kinases or GPCRs [4] [6].
Table 3: Physicochemical and Synthetic Data for 5-(4-Bromo-3-methoxyphenyl)-3-methyl-1,2,4-oxadiazole
Property | Value/Descriptor | Method/Reference |
---|---|---|
Molecular Weight | 269.10 g/mol | Calculated [6] |
SMILES | CC₁=NOC(C₂=CC=C(Br)C(OC)=C₂)=N₁ | Canonical [6] |
Hydrogen Bond Acceptors | 4 | PubChem CID: 2107355 [6] |
Rotatable Bonds | 2 | Computed [6] |
Synthetic Yield (Optimized) | 87–97% | T3P-mediated coupling [1] |
Topological Polar Surface Area | 48.2 Ų | Computational [6] |
Contemporary research leverages this compound as a building block for anticancer and antimicrobial agents, exploiting its ability to engage in π-π stacking and hydrophobic interactions within biological targets [1] [10]. Its role underscores the broader significance of 1,2,4-oxadiazoles in generating structurally diverse pharmacophores for lead optimization.
CAS No.: 6414-57-9
CAS No.:
CAS No.: 112839-93-7
CAS No.: 990-73-8
CAS No.: